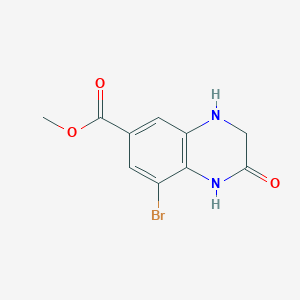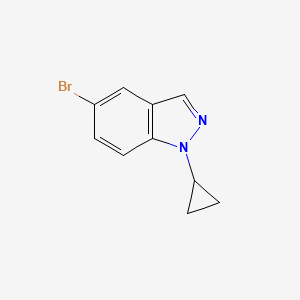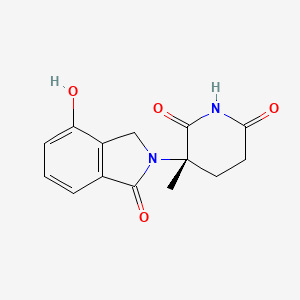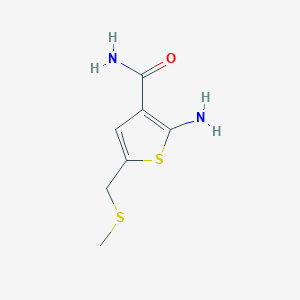
Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminopropan-2-yl)benzoesäuremethylester-Hydrochlorid ist eine chemische Verbindung mit der Summenformel C11H16ClNO2. Es ist ein Derivat der Benzoesäure und zeichnet sich durch das Vorhandensein einer Aminogruppe und einer Methylestergruppe aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(1-Aminopropan-2-yl)benzoesäuremethylester-Hydrochlorid beinhaltet typischerweise die Reaktion von 4-(1-Aminopropan-2-yl)benzoesäure mit Methanol in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten. Der resultierende Methylester wird dann mit Salzsäure behandelt, um das Hydrochloridsalz zu erhalten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 4-(1-Aminopropan-2-yl)benzoesäuremethylester-Hydrochlorid kontinuierliche Verfahren umfassen, um Effizienz und Ausbeute zu verbessern. Der Einsatz automatisierter Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen sind für die großtechnische Produktion entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(1-Aminopropan-2-yl)benzoesäuremethylester-Hydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Aminogruppe kann zu den entsprechenden Nitroso- oder Nitroderivaten oxidiert werden.
Reduktion: Die Estergruppe kann zum entsprechenden Alkohol reduziert werden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Salpetersäure, Schwefelsäure und Halogene werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitroso- oder Nitroderivaten.
Reduktion: Bildung des entsprechenden Alkohols.
Substitution: Bildung von substituierten aromatischen Verbindungen.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminopropan-2-yl)benzoesäuremethylester-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht für seine potenzielle Rolle in biochemischen Stoffwechselwegen und Interaktionen mit biologischen Molekülen.
Medizin: Untersucht für seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Synthese von pharmazeutischen Verbindungen.
Industrie: Verwendet bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese anderer Verbindungen.
Wirkmechanismus
Der Wirkmechanismus von 4-(1-Aminopropan-2-yl)benzoesäuremethylester-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während der aromatische Ring an π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl 4-(2-Aminopropan-2-yl)benzoat-Hydrochlorid
- Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat
Einzigartigkeit
4-(1-Aminopropan-2-yl)benzoesäuremethylester-Hydrochlorid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. der Position der Aminogruppe und dem Vorhandensein der Methylestergruppe. Diese Merkmale verleihen im Vergleich zu ähnlichen Verbindungen eine ausgeprägte chemische Reaktivität und biologische Aktivität.
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
methyl 4-(1-aminopropan-2-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H |
InChI-Schlüssel |
XJMUTFACUDUBOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C1=CC=C(C=C1)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757658.png)
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)
![6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11757669.png)
![1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine](/img/structure/B11757676.png)
![6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol](/img/structure/B11757680.png)

![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)

![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)

